molecular formula C19H16ClN5O3 B2680858 5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1189953-36-3

5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2680858
CAS No.: 1189953-36-3
M. Wt: 397.82
InChI Key: XYTHZGLAUCTTHO-UHFFFAOYSA-N
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Description

The compound 5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a triazole moiety. The triazole is further modified with a 5-chloro-2,4-dimethoxyphenyl group and a methyl substituent. This hybrid structure combines heterocyclic systems known for their stability and bioactivity, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3/c1-11-17(19-21-18(23-28-19)12-7-5-4-6-8-12)22-24-25(11)14-9-13(20)15(26-2)10-16(14)27-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTHZGLAUCTTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of triazole and oxadiazole moieties, which are known to enhance biological activity through various mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN5O4C_{20}H_{18}ClN_{5}O_{4} with a molecular weight of 427.8 g/mol. The structure is characterized by a triazole ring and an oxadiazole ring, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC20H18ClN5O4
Molecular Weight427.8 g/mol
CAS Number942034-80-2
Melting PointNot available
Boiling PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. The triazole moiety is known for its role in inducing apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c into the cytoplasm and subsequent activation of caspases, which are crucial for the apoptotic pathway .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole-containing compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HCT1160.43
MCF74.76
Eca1092.70

These findings suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in tumor cells without significantly affecting normal cells.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that similar triazole derivatives can inhibit the growth of various microorganisms by disrupting their metabolic pathways or cell wall synthesis .

Case Studies

A notable study evaluated the anticancer potential of various triazole derivatives, including those containing oxadiazole rings. The results indicated that these compounds not only inhibited tumor growth but also exhibited selectivity towards cancer cells over normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazole and oxadiazole structures exhibit promising anticancer properties. The compound has been studied for its potential to inhibit various cancer cell lines. For instance, derivatives of triazoles have shown effective inhibition against c-Met kinases, which are implicated in cancer progression .

In vitro studies demonstrated that related compounds exhibit significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating effective dose ranges . The specific mechanisms of action are believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The oxadiazole derivatives have also been evaluated for their antimicrobial activities. Compounds containing the oxadiazole moiety have shown effectiveness against various bacterial strains and fungi . The presence of the triazole ring enhances the interaction with biological targets, making these compounds potential candidates for developing new antimicrobial agents.

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties that can be harnessed in material science. Research has indicated that such compounds can be used in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation .

Sensor Development

Additionally, derivatives of this compound have been utilized in the development of chemical sensors. Their ability to selectively bind to certain ions or molecules makes them suitable for detecting environmental pollutants or biological markers .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of various substituents on the triazole or oxadiazole rings can lead to derivatives with enhanced biological activity or improved physical properties .

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityEffective against c-Met kinases; potential for treating non-small cell lung cancer
Antimicrobial PropertiesSignificant activity against HCT116 and MCF7 cell lines; potential as a new antimicrobial agent
Material ScienceExhibits photophysical properties suitable for OLEDs and sensor applications

Comparison with Similar Compounds

Core Structural Similarities and Variations

The following compounds share structural motifs with the target molecule:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported) References
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Pyrazole (Cl, methyl), 2-chlorophenyl 371.22 N/A N/A
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole 1,2,4-Oxadiazole Triazole (methyl, 3-methylphenyl), 2-chlorophenyl 368.81 N/A N/A
5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d) 1,2,4-Oxadiazole Pyrimidine (methyl, 3-nitrophenyl), phenyl ~300 (estimated) 261–262 N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Thiazole Triazole (methyl, 4-fluorophenyl), pyrazole, 4-chlorophenyl ~550 (estimated) N/A Antimicrobial (related compounds)

Key Observations :

  • Core Flexibility : The 1,2,4-oxadiazole ring is a common scaffold, but substitutions vary widely. For example, pyrazole () or pyrimidine () groups replace triazole in some analogues.
  • Halogen Influence : Chloro and fluoro substituents are prevalent, likely enhancing metabolic stability and lipophilicity. The target compound’s 5-chloro-2,4-dimethoxyphenyl group may offer improved solubility compared to purely halogenated analogues .
  • Methoxy vs.

Physicochemical and Spectroscopic Properties

  • Melting Points : Oxadiazole derivatives with nitro or pyrimidine substituents (e.g., 5d in ) exhibit higher melting points (261–262°C) due to enhanced planarity and intermolecular interactions. The target compound’s methoxy groups may lower its melting point by disrupting crystal packing .
  • Spectroscopic Data :
    • IR : Triazole-linked oxadiazoles (e.g., ) show characteristic C=N (1596 cm⁻¹) and C-Cl (702 cm⁻¹) stretches. The target compound’s dimethoxy group would introduce C-O-C vibrations (~1250 cm⁻¹) .
    • NMR : Aromatic protons in analogues (e.g., δ 6.86–7.26 ppm in ) align with the target’s phenyl and triazole-substituted aryl groups. The methyl group on triazole (δ ~2.59 ppm) is consistent across analogues .

Q & A

Q. What are the standard synthetic protocols for synthesizing 5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole?

Methodological Answer: The compound can be synthesized via cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at 120°C . For example, a similar oxadiazole derivative was prepared by refluxing substituted benzoic acid hydrazides with POCl₃, followed by purification via recrystallization (e.g., ethanol or ethanol/water mixtures) . Key steps include:

  • Hydrazide formation : Reacting carboxylic acid derivatives with hydrazine.
  • Cyclization : Using POCl₃ as a cyclizing agent under controlled temperature.
  • Purification : Recrystallization from polar solvents to achieve >60% yields .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: Characterization involves:

  • IR spectroscopy : Identification of functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole, C-Cl stretch at ~750 cm⁻¹) .
  • ¹H/¹³C NMR : Confirming substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • Elemental analysis : Validating purity (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can reaction yields be optimized for triazole-oxadiazole hybrids?

Methodological Answer: Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve cyclization efficiency .
  • Catalyst use : Sodium borohydride (NaBH₄) in ethanol enhances reduction steps (e.g., 81% yield for a related compound) .
  • Temperature control : Reflux at 80–120°C minimizes side reactions .

Q. Table 1: Yield Comparison for Analogous Compounds

CompoundReaction ConditionsYield (%)Reference
4dEthanol, NaBH₄69.40
5aEthanol/water (1:3)81.55
4eEthanol, POCl₃61.33

Q. How are acid dissociation constants (pKa) determined for such heterocyclic compounds?

Methodological Answer: Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, DMF) is used:

  • Procedure : Titrate 0.05 M TBAH into the compound solution, record mV values, and calculate half-neutralization potentials (HNP) .
  • Data interpretation : Plot mV vs. TBAH volume to determine pKa (e.g., pKa = 8.2–9.5 for triazole derivatives) .

Q. How do structural modifications influence antimicrobial activity?

Methodological Answer:

  • Bioassay design : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion (zone inhibition) at 1000 ppm in DMF .
  • SAR analysis : Compare substituent effects (e.g., chloro groups enhance activity vs. methoxy groups reduce it).

Q. Table 2: Antimicrobial Activity of Analogous Compounds

CompoundSubstituentZone Inhibition (mm)Reference
4aChloro-phenyl18.5 (vs. S. aureus)
4fMethoxy-phenyl12.0 (vs. E. coli)

Data Contradiction Analysis

Q. How can discrepancies in reported bioactivity data be resolved?

Methodological Answer:

  • Control standardization : Use the same reference drugs (e.g., ciprofloxacin for bacteria, griseofulvin for fungi) .
  • Replicate testing : Perform triplicate assays under identical conditions (pH, temperature).
  • Structural validation : Confirm compound purity via HPLC or mass spectrometry to rule out impurities .

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